

synthesis of 4-Methyl-2-nitrophenol from p-cresol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

Cat. No.: B7767295

[Get Quote](#)

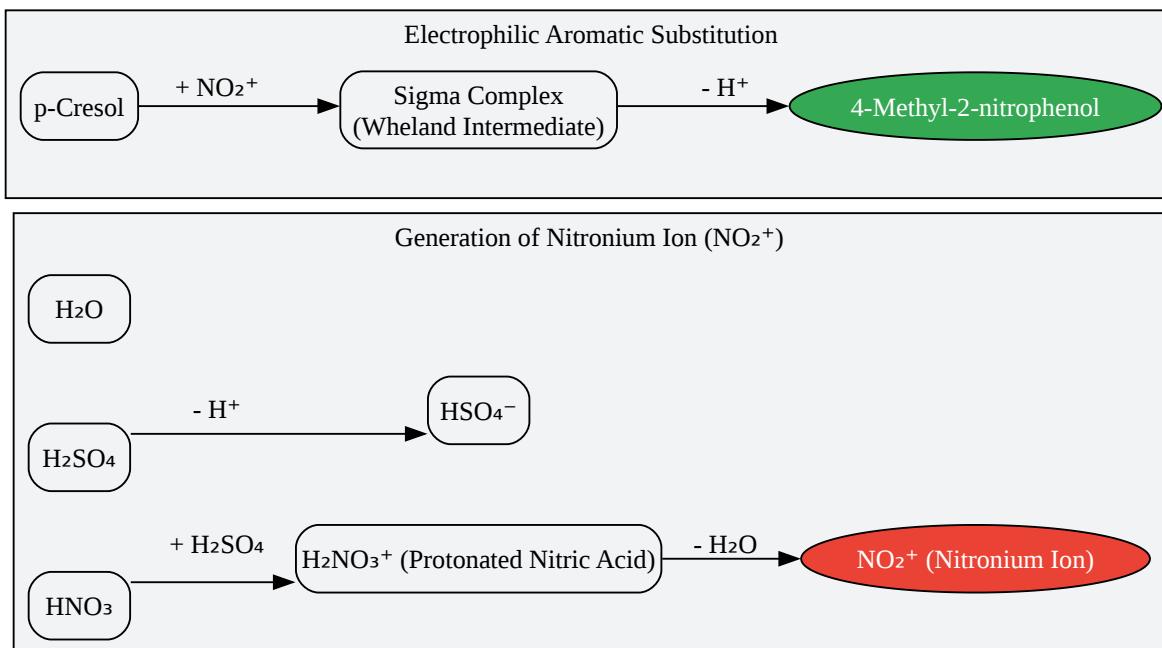
An In-Depth Technical Guide to the Regioselective Synthesis of **4-Methyl-2-nitrophenol** from p-Cresol

Introduction

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is a valuable chemical intermediate widely utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.^{[1][2]} Its molecular structure, featuring hydroxyl, methyl, and nitro functional groups on a benzene ring, makes it a versatile precursor for a variety of more complex molecules. The synthesis of this compound from p-cresol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, controlling the regioselectivity of the nitration to favor the desired 2-nitro isomer over other potential products presents a significant challenge that necessitates careful selection of synthetic methodology and precise control over reaction conditions.^[3]

This guide, intended for researchers and chemical development professionals, provides a comprehensive overview of the synthesis of **4-Methyl-2-nitrophenol** from p-cresol. It delves into the underlying reaction mechanisms, offers a comparative analysis of common synthetic routes, presents detailed experimental protocols, and emphasizes the critical safety considerations inherent in nitration chemistry.

Part 1: Theoretical Foundations - The Chemistry of Cresol Nitration


The nitration of p-cresol is an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the attack of a potent electrophile, the nitronium ion (NO_2^+), on the electron-rich aromatic ring of p-cresol.[4]

Mechanism and Regioselectivity

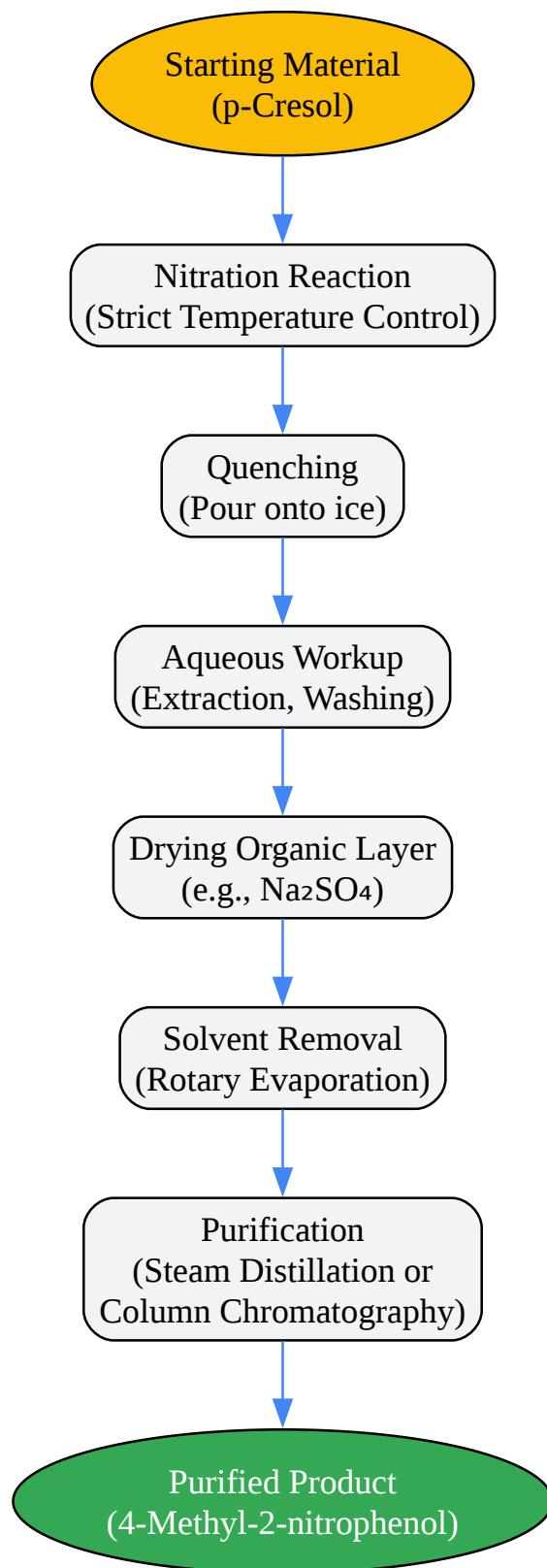
The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating groups, meaning they increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the ortho and para positions relative to themselves.

- **Generation of the Electrophile:** In the widely used mixed-acid method, the nitronium ion is generated *in situ* through the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.
- **Electrophilic Attack:** The p-cresol molecule has two positions ortho to the powerful activating hydroxyl group (C2 and C6) and one position para (C4), which is already occupied by the methyl group. The methyl group is also an ortho, para-director. The hydroxyl group is a much stronger activating group than the methyl group, and therefore, its directing effect dominates. This leads to the preferential attack of the nitronium ion at the C2 position, which is ortho to the hydroxyl group.[4][5]
- **Formation of the Sigma Complex:** The attack of the nitronium ion disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
- **Rearomatization:** A base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, **4-Methyl-2-nitrophenol**.

In some cases, particularly with concentrated sulfuric acid (68-72%), the reaction can also proceed via an ipso-substitution pathway, where the nitronium ion attacks the carbon atom bearing the methyl group (C4).[4] This forms a 4-methyl-4-nitrocyclohexadienone intermediate, which then undergoes an acid-catalyzed rearrangement to yield the final **4-methyl-2-nitrophenol** product.[4]

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the nitration of p-cresol.


Part 2: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for nitrating p-cresol involves a trade-off between factors like yield, regioselectivity, reaction time, cost, and safety.^[1] Two prominent methods are the classical mixed acid nitration and the more modern Ceric Ammonium Nitrate (CAN) approach.

Method	Starting Material	Key Reagents	Reaction Time	Yield (%)	Purity/Selectivity	Key Advantages	Key Disadvantages
Mixed Acid Nitration	p-Cresol	Nitric Acid, Sulfuric Acid	Several hours	Moderate to High	Variable	Inexpensive reagents, well-established method.	Formation of isomeric byproducts, potential for over-nitration, significant safety concerns with mixed acids. [1]
CAN Nitration	p-Cresol	Cerium (IV) Ammonium Nitrate (CAN), NaHCO ₃ , Acetonitrile	30 minutes	~95	High (single product)	High regioselectivity, rapid reaction, high yield, milder condition	CAN is a relatively expensive reagent. [1]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of **4-Methyl-2-nitrophenol**. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Synthesis via Mixed Acid Nitration[1][3]

This traditional method requires stringent temperature control to minimize byproduct formation and ensure safety.

Materials and Reagents:

- p-Cresol
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Dichloromethane (or other suitable solvent)
- Ice
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath

Procedure:

- Preparation of Nitrating Mixture: In a flask maintained in an ice-salt bath (-10°C to 0°C), slowly add concentrated nitric acid to concentrated sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 5°C throughout the addition.
- Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve p-cresol (1.0 molar equivalent) in dichloromethane. Cool the flask to between -5°C and 0°C using an ice-salt bath.
- Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred p-cresol solution. It is critical to monitor the internal temperature and maintain it between -5°C and 0°C.[3] The rate of addition should be controlled to prevent a rapid temperature increase.

- Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 1-2 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC).
- Quenching and Workup: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.^[3] Allow the mixture to warm to room temperature.
- Extraction: Separate the organic layer. Wash it sequentially with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acids.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product, which may contain isomeric impurities, can be purified by steam distillation or column chromatography to isolate the desired **4-Methyl-2-nitrophenol**.
^[1]

Protocol 2: Synthesis via Ceric Ammonium Nitrate (CAN)

[1]

This method offers excellent regioselectivity and is significantly faster and often higher yielding.

Materials and Reagents:

- p-Cresol
- Ceric Ammonium Nitrate (CAN)
- Sodium Bicarbonate (NaHCO₃)
- Acetonitrile
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve p-cresol (1 equivalent) and sodium bicarbonate (1 equivalent) in acetonitrile.
- Nitration: To this stirring solution at room temperature, add Ceric Ammonium Nitrate (2 equivalents) portion-wise over approximately 10 minutes.
- Reaction Completion: Continue stirring for an additional 20 minutes after the CAN addition is complete. Monitor the reaction progress by TLC.
- Quenching and Extraction: Upon completion, quench the reaction by adding water. Extract the product into ethyl acetate (e.g., 3 x 50 mL).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure to yield **4-Methyl-2-nitrophenol**, often in high purity without the need for extensive purification.^[1]

Part 4: Characterization

The identity and purity of the synthesized **4-Methyl-2-nitrophenol** should be confirmed using standard analytical techniques:

- Melting Point: Expected to be in the range of 32-35°C.^[6]
- Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure and substitution pattern.
 - Infrared (IR) spectroscopy to identify characteristic functional groups (-OH, -NO₂, Ar-H).

- Mass Spectrometry (MS) to confirm the molecular weight (153.14 g/mol).[6]
- Chromatography: HPLC or GC can be used to assess purity and quantify any isomeric byproducts.[7]

Part 5: Critical Safety Considerations & Hazard Management

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents involved.[8]

- Exothermic Hazard: Nitrations can generate a significant amount of heat. A failure to control the reaction temperature can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion.[9] Always use an efficient cooling bath and add the nitrating agent slowly with vigorous stirring.[9]
- Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[10][11] They are also destructive to mucous membranes and the respiratory tract if inhaled.[10][12]
- Personal Protective Equipment (PPE): At a minimum, chemical safety glasses, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber or Viton), and a lab coat must be worn at all times.[12] The reaction must be conducted within a chemical fume hood.
- Storage: Nitric acid should be stored away from organic materials, reducing agents, and metals in a dedicated, well-ventilated acid cabinet.[11]
- Spill & Waste Management: Have appropriate spill neutralization materials, such as sodium carbonate or sodium bicarbonate, readily available.[11] Acidic waste streams must be carefully neutralized before disposal and should not be mixed with organic solvent waste.[11]

Conclusion

The synthesis of **4-Methyl-2-nitrophenol** from p-cresol can be successfully achieved through several methods, most notably by classical mixed acid nitration or with Ceric Ammonium Nitrate. The mixed acid route is cost-effective but demands rigorous control over temperature to manage safety risks and minimize the formation of undesired isomers. In contrast, the CAN

method provides a faster, safer, and more regioselective alternative, yielding a purer product, albeit at a higher reagent cost.^[1] The selection of the optimal method will depend on the specific requirements of the laboratory or process, balancing the need for purity, yield, safety, and economic viability.

References

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. RSC Publishing.
- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH₄NO₃, KHSO₄. SciSpace.
- Taylor & Francis Online. (n.d.). Regioselective nitration of phenol under continuous microwave irradiation.
- PubMed. (2002). Regioselective nitration of phenol induced by catalytic antibodies.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- University of California, Riverside EH&S. (n.d.). Nitric Acid Safety.
- Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO₃ in Microemulsion.
- ResearchGate. (n.d.). Scheme 14. Nitration of phenols by metal nitrates.
- PrepChem.com. (n.d.). Synthesis of D. 2-Amino-5-nitro-p-cresol.
- Google Patents. (n.d.). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Google Patents. (n.d.). CH615901A5 - Process for the preparation of p-nitro-m-cresol.
- J-STAGE. (n.d.). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol.
- CORE. (n.d.). EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS.
- Google Patents. (n.d.). US2136187A - Nitration of para cresol.
- Google Patents. (n.d.). CN1336362A - 2,6-dinitro-p-cresol and its prep. and use.
- Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?
- ScienceDirect. (n.d.). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones.
- Wikimedia Commons. (2022). File:Synthesis 4-Methyl-2-nitrophenol (1).svg.
- Google Patents. (n.d.). CN105693522A - Preparation method of p-nitro-o-cresol.

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography.
- PubChem. (n.d.). **4-Methyl-2-nitrophenol**. National Center for Biotechnology Information.
- Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.
- Indian Academy of Sciences. (n.d.). New strategies for separations through reactions.
- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Nitro-p-cresol | 119-33-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.com [ehs.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 12. ehs.washington.edu [ehs.washington.edu]

- To cite this document: BenchChem. [synthesis of 4-Methyl-2-nitrophenol from p-cresol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767295#synthesis-of-4-methyl-2-nitrophenol-from-p-cresol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com